![molecular formula C16H25N3O2 B15213794 7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one CAS No. 681845-80-7](/img/structure/B15213794.png)
7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one
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Overview
Description
7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidin-5-one core. Its structure includes a 7-ethoxy group (-OCH₂CH₃), a 2-heptan-3-yl substituent (a seven-carbon branched alkyl chain), and a 3-methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4,5-dicyano-3-methylimidazole with heptan-3-one in the presence of a base such as sodium ethoxide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-a]pyrimidin-5-one derivatives allows for meaningful comparisons. Below is a detailed analysis of key analogs:
Table 1: Comparative Analysis of Imidazo[1,2-a]pyrimidin-5-one Derivatives
Key Observations
Substituent Effects on Lipophilicity: The 2-heptan-3-yl group in the target compound significantly increases lipophilicity compared to smaller substituents (e.g., 7-Cl or 7-aryl groups). In contrast, piperazinyl or benzodioxol substituents (e.g., in ) improve aqueous solubility due to their polar nature, making them suitable for oral bioavailability .
Electronic and Steric Influence: The 7-ethoxy group (-OCH₂CH₃) is electron-donating, which may stabilize the aromatic system and alter metabolic stability compared to electron-withdrawing groups like 7-Cl .
Biological Activity Trends :
- Aryl-substituted derivatives (e.g., 7-(4-methylphenyl)) are often explored for kinase inhibition due to π-π stacking interactions with ATP-binding pockets .
- Piperazinyl derivatives () are frequently optimized for G-protein-coupled receptor (GPCR) modulation, as seen in antipsychotic or anti-inflammatory agents .
Properties
CAS No. |
681845-80-7 |
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Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
7-ethoxy-2-heptan-3-yl-3-methyl-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C16H25N3O2/c1-5-8-9-12(6-2)15-11(4)19-14(20)10-13(21-7-3)17-16(19)18-15/h10,12H,5-9H2,1-4H3,(H,17,18) |
InChI Key |
KZKKQKDWPFGHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1=C(N2C(=O)C=C(N=C2N1)OCC)C |
Origin of Product |
United States |
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